molecular formula C19H13N3OS B13140730 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-50-5

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B13140730
CAS No.: 89374-50-5
M. Wt: 331.4 g/mol
InChI Key: VLDLBWQDWOQDTO-UHFFFAOYSA-N
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Description

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with potassium thiocyanate in acetonitrile, followed by the reaction with cyclic secondary amines such as piperidine or morpholine . Another approach uses T3P (propylphosphonic anhydride) as a promoter for the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an AMPA receptor antagonist, where it inhibits receptor-mediated kainate-induced toxicity in neuronal cells . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring, as well as its diphenylamino substituent

Properties

CAS No.

89374-50-5

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

2-(N-phenylanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C19H13N3OS/c23-17-16-12-7-13-20-18(16)24-19(21-17)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

VLDLBWQDWOQDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)C4=C(S3)N=CC=C4

Origin of Product

United States

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